Isocytosine

Beschreibung

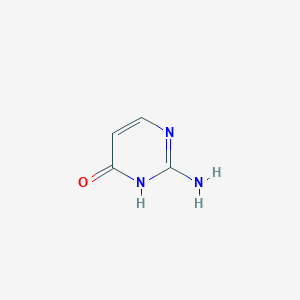

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCZBXHVTFVIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148350 | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155831-92-8, 108-53-2 | |

| Record name | 2,3-Dihydro-2-imino-4-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155831-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isocytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isocytosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isocytosine: A Comprehensive Technical Guide to its Chemical Structure and Tautomeric Forms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, presents a compelling area of study due to its distinct tautomeric properties. This in-depth technical guide explores the chemical structure of isocytosine, focusing on its tautomeric forms and the equilibrium that governs their interconversion. We will examine the experimental and computational methodologies employed to characterize these tautomers and discuss the profound implications of isocytosine's tautomerism in fields such as drug development and synthetic biology. This document serves as an authoritative resource, grounded in scientific literature, for professionals navigating the complexities of this significant molecule.

Introduction to Isocytosine: A Non-Canonical Nucleobase of Interest

Isocytosine, systematically named 2-aminopyrimidin-4(1H)-one, is a pyrimidine derivative that has attracted considerable scientific attention.[1][2] Its variance in the arrangement of the amino and carbonyl groups compared to cytosine results in unique hydrogen bonding capabilities and a more intricate tautomeric landscape. A thorough understanding of the equilibrium between its different isomeric forms is crucial for predicting its behavior in biological systems and for the rational design of novel molecules with targeted functions.

The unique properties of isocytosine have been leveraged in the expansion of the genetic alphabet, where it can form a stable base pair with isoguanine. This has paved the way for the creation of synthetic genetic polymers with novel functionalities. Moreover, the isocytosine scaffold is a constituent of various therapeutic agents, underscoring the importance of a detailed comprehension of its fundamental chemical characteristics.[3]

The Chemical Structure and Tautomerism of Isocytosine

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a central feature of isocytosine's chemistry.[4] These isomers, or tautomers, differ in the location of a proton and a double bond. For isocytosine, the key tautomeric equilibrium involves the amino-oxo, imino-oxo, and to a lesser extent, the amino-hydroxy forms.

The Major Tautomeric Forms

In solution, isocytosine primarily exists as a mixture of two principal tautomers: the amino-oxo and the imino-oxo forms.[5][6]

-

Amino-oxo form (2-amino-1H-pyrimidin-4-one): This tautomer is generally the most stable and predominant form in both the solid state and in aqueous solution.[7] It is characterized by an amino group at the 2-position and a carbonyl group at the 4-position.

-

Imino-oxo form (2-imino-2,3-dihydro-1H-pyrimidin-4-one): In this form, a proton has shifted from the exocyclic amino group to the N1 nitrogen of the pyrimidine ring, creating an imino group at the 2-position.

The relative abundance of these tautomers is influenced by factors such as the solvent, temperature, and pH.

A third, less populated tautomer is also part of the equilibrium:

-

Amino-hydroxy form (2-amino-pyrimidin-4-ol): This enol tautomer results from the migration of a proton from the N3 position to the carbonyl oxygen. It is typically present in very low concentrations in aqueous solutions.

The equilibrium between these forms is of paramount importance as it defines the molecule's hydrogen bond donor and acceptor sites, which in turn dictates its interactions with other molecules.

Visualization of Tautomeric Forms

The tautomeric equilibrium of isocytosine can be depicted as follows:

Caption: Tautomeric forms of isocytosine in equilibrium.

Experimental and Computational Characterization of Isocytosine Tautomers

A synergistic approach combining experimental and computational methods is crucial for a comprehensive understanding of isocytosine's tautomeric behavior.

Experimental Methodologies

NMR spectroscopy is a powerful technique for investigating tautomerism in solution.[5] The relative populations of different tautomers can be quantified by analyzing chemical shifts, coupling constants, and signal integrations. Furthermore, variable-temperature NMR experiments can provide valuable thermodynamic insights into the equilibrium.[5]

Protocol for 1H NMR Analysis of Isocytosine Tautomerism:

-

Sample Preparation: A precise amount of isocytosine is dissolved in a deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

-

Data Acquisition: 1H NMR spectra are recorded at a series of temperatures, ensuring that thermal equilibrium is reached at each step.

-

Spectral Analysis:

-

Proton signals for each tautomer are identified and assigned.

-

The relative populations of the tautomers are determined by integrating their corresponding signals.

-

-

Thermodynamic Analysis:

-

The equilibrium constant (Keq) is calculated at each temperature.

-

A van 't Hoff plot (ln(Keq) vs. 1/T) is constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.

-

UV-Vis spectroscopy is sensitive to changes in the electronic structure that occur during tautomerization. Each tautomer exhibits a unique absorption spectrum, and by analyzing these spectra under varying conditions (e.g., pH, solvent), the predominant tautomeric forms can be identified.[3]

X-ray crystallography provides unambiguous structural information for molecules in the solid state.[8] Crystal structure analyses of isocytosine have confirmed the presence of specific tautomers and their hydrogen-bonding networks within the crystal lattice.[3][8] It is important to recognize that the solid-state conformation may not directly reflect the tautomeric populations present in solution.

Computational Approaches

Quantum chemical calculations, especially those employing density functional theory (DFT), are indispensable for studying the tautomerism of isocytosine.[5] These computational methods allow for:

-

Calculation of relative tautomer energies and stabilities, enabling the prediction of the most stable form in the gas phase.

-

Simulation of solvent effects on the tautomeric equilibrium through the use of implicit or explicit solvent models.

-

Prediction of spectroscopic properties (e.g., NMR chemical shifts) to aid in the interpretation of experimental data.

Workflow for Computational Analysis of Isocytosine Tautomerism:

Caption: A representative computational workflow for the study of isocytosine tautomerism.

Summary of Tautomer Ratios

The relative populations of isocytosine tautomers are highly sensitive to the surrounding environment. The following table provides a general overview based on experimental and computational findings.

| Tautomer | Gas Phase (Predicted) | Aprotic Solvent (e.g., DMSO) | Aqueous Solution |

| Amino-oxo | Major | Major | Major[7] |

| Imino-oxo | Minor | Minor | Significant[6][7] |

| Amino-hydroxy | Very Minor | Very Minor | Very Minor |

Note: The precise ratios can be influenced by temperature and pH.

Implications in Drug Development and Chemical Biology

The tautomeric behavior of isocytosine has significant consequences for its use in drug design and chemical biology.

-

Molecular Recognition: The hydrogen bonding pattern of isocytosine is dictated by its tautomeric form, which is critical for its interaction with biological targets. For example, the amino-oxo tautomer can donate hydrogen bonds from the amino group and N1-H, and accept a hydrogen bond at the carbonyl oxygen and N3. The imino-oxo tautomer offers a different array of hydrogen bonding possibilities.

-

Drug Design: When developing drugs containing the isocytosine moiety, it is essential to consider the tautomeric equilibrium. The biologically active conformation may not be the most stable tautomer in an isolated state. Computational modeling can be used to predict the probable tautomeric form within a protein's active site.

-

Expanded Genetic Alphabet: In synthetic biology, isocytosine is utilized as a non-canonical base that pairs with isoguanine. The fidelity of this base pairing relies on both molecules adopting the appropriate tautomeric forms to maintain the correct Watson-Crick geometry.

Conclusion

The chemical structure and tautomerism of isocytosine are intricate and of significant scientific interest. A thorough understanding of the equilibrium between its various tautomeric forms is crucial for researchers in diverse fields. The synergistic use of experimental techniques, such as NMR spectroscopy, and advanced computational methods provides the necessary tools to unravel the subtle factors governing this equilibrium. A deep appreciation for the fundamental chemical properties of molecules like isocytosine will continue to be a driving force for innovation in the development of novel therapeutics and synthetic biological systems.

References

-

Tautomerism of Guanine Analogues. MDPI. Available at: [Link]

-

Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. Available at: [Link]

-

Tautomerism of uracil, cytosine, isocytosine, and some of their thio‐derivatives. Scilit. Available at: [Link]

-

The crystal and molecular structure of isocytosine. IUCr Journals. Available at: [Link]

-

Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. Available at: [Link]

-

Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. PMC - NIH. Available at: [Link]

-

Complex formation of isocytosine tautomers with PdII and PtII. PubMed. Available at: [Link]

-

The molecular structure of keto and enol tautomers of isocytosine,... ResearchGate. Available at: [Link]

-

Tautomerism in Cytosine and Uracil: An Experimental and Theoretical Core Level Spectroscopic Study. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

-

Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... ResearchGate. Available at: [Link]

-

Experimental and theoretical study of the cytosine tautomerism through excited states. Journal of Molecular Modeling. Available at: [Link]

-

Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]

-

Tautomer aspects in the excited-state dynamics in 2-thiocytosine: intersystem crossing in the absence of the thiocarbonyl group. Chemical Science (RSC Publishing). Available at: [Link]

-

Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations. PMC. Available at: [Link]

-

Isocytosine. Wikipedia. Available at: [Link]

-

Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. Available at: [Link]

-

DNA and Tautomeric Shifts. Bio Basics - YouTube. Available at: [Link]

-

Isocytosine. American Chemical Society. Available at: [Link]

Sources

- 1. acs.org [acs.org]

- 2. Isocytosine | 108-53-2 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

The Role of Isocytosine in the Hachimoji 8-Letter RNA Genetic Alphabet

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of isocytosine, a key synthetic nucleobase, and its integral function within the Hachimoji expanded genetic information system. We will explore its physicochemical properties, its specific pairing with isoguanine, the technical challenges and solutions for its enzymatic incorporation into RNA, and its role in the formation of functional biomolecules, offering insights for applications in synthetic biology, diagnostics, and therapeutics.

Beyond Nature: The Imperative for an Expanded Genetic Alphabet

The central dogma of molecular biology is founded on a four-letter genetic alphabet (G, A, C, T/U) that stores and transmits biological information through specific hydrogen-bonding pairs: Guanine with Cytosine (G:C) and Adenine with Thymine (A:T).[1] While this system has proven immensely successful in nature, the principles of chemical recognition are not limited to these four structures. The development of Artificially Expanded Genetic Information Systems (AEGIS) seeks to increase the information density and functional potential of nucleic acids by introducing novel, synthetic nucleobases.[2]

The Hachimoji ("eight letters" in Japanese) system represents a landmark achievement in this field, creating a stable and functional eight-letter DNA and RNA alphabet with four distinct, orthogonal base pairs.[1][3][4] This expansion doubles the information storage capacity of DNA and opens new avenues for creating novel functional molecules and materials.

The Hachimoji System: An Orthogonal Four-Pair Genetic Code

The Hachimoji alphabet incorporates the four canonical bases (G, A, C, T) and four synthetic bases: 6-amino-5-nitropyridin-2-one (Z ), 2-aminoimidazo[1,2a][1][5][6]triazin-4(1H)-one (P ), isoguanine (B ), and isocytosine (S ).[1][7] These were rationally designed to form two new, independent base pairs, P:Z and S:B , that are structurally and thermodynamically compatible with the natural A:T and G:C pairs within a standard double helix.[8][9]

The defining feature of this system is its orthogonality; each base pairs predictably and specifically only with its designated partner, governed by a unique pattern of hydrogen bond donors and acceptors. This prevents cross-pairing and ensures the fidelity of information storage and retrieval, a principle Erwin Schrödinger theorized as necessary for any biopolymer that supports Darwinian evolution.[1][8]

Figure 1: Hydrogen bonding patterns of the four orthogonal base pairs in the Hachimoji genetic alphabet.

Isocytosine (S): A Cornerstone of the Expanded Alphabet

Isocytosine, also known as 2-aminouracil, is a structural isomer of cytosine and a critical pyrimidine analogue in the Hachimoji system.[10] Its unique arrangement of hydrogen bond donors and acceptors is fundamental to the stability and specificity of the fourth base pair.

The S:B Pair: A Chemically Unique Interaction

Isocytosine (S) pairs with the purine analogue isoguanine (B). The S:B pair is held together by three hydrogen bonds, similar to the G:C pair. However, the spatial arrangement of its hydrogen bond donors and acceptors is distinct from G:C, A:T, and P:Z, ensuring its pairing fidelity.[7] This chemical orthogonality is the foundation of a reliable information system. Studies have demonstrated that the unnatural iso-C/iso-G pair is as stable as a Watson-Crick C/G pair within an oligonucleotide duplex.

Thermodynamic Contribution to Duplex Stability

A genetic system must exhibit predictable thermodynamics to be functional. Extensive studies on Hachimoji DNA duplexes have shown that their stability can be accurately predicted using a nearest-neighbor thermodynamic model, much like natural DNA.[8][9] The S:B pair contributes significantly to duplex stability, with thermodynamic parameters comparable to the natural G:C pair. This predictability is crucial for designing sequences with specific melting temperatures (Tm) for applications in diagnostics, DNA nanotechnology, and data storage.[2]

| Base Pair Step | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| GC/CG | -10.6 | -27.2 | -2.1 |

| SB/BS | -9.8 | -24.4 | -2.2 |

| AT/TA | -7.2 | -21.3 | -0.9 |

| PZ/ZP | -7.6 | -20.5 | -1.2 |

| Table 1: Representative nearest-neighbor thermodynamic parameters for Hachimoji DNA. The stability of the synthetic S:B pair is comparable to the natural G:C pair, demonstrating its robust integration into the expanded genetic system. Data adapted from Hoshika et al., Science (2019).[8] |

From Code to Function: Enzymatic Synthesis of Hachimoji RNA

For the information encoded in Hachimoji DNA to be functional, it must be transcribed into RNA. This process presented a significant technical hurdle, specifically related to the enzymatic incorporation of isocytosine triphosphate (riboSTP).

The Challenge: Polymerase Recognition of Isocytosine

Initial experiments revealed that while native T7 RNA polymerase could incorporate the triphosphates of Z, P, and B opposite their DNA templates, it failed to efficiently incorporate riboSTP opposite a template dB. This failure was hypothesized to stem from the structure of isocytosine. Polymerases are believed to recognize electron density in the minor groove of the forming duplex, a feature present in all other natural and Hachimoji triphosphate substrates but absent in isocytosine (S). This lack of recognition stalled the transcription process, preventing the synthesis of complete Hachimoji RNA.

The Solution: An Engineered T7 RNA Polymerase

To overcome this obstacle, researchers engineered variants of the T7 RNA polymerase.[1] A systematic search identified a specific variant, Y639F H784A P266L (nicknamed "FAL"), that demonstrated highly effective incorporation of riboSTP opposite a template dB. This engineered enzyme is less dependent on the minor groove interaction that hindered the wild-type polymerase, enabling the complete transcription of an eight-letter DNA template into its corresponding eight-letter RNA. This breakthrough was a critical step in proving that the Hachimoji system is not just a static information carrier but a dynamic, transcribable system.

Sources

- 1. physicsworld.com [physicsworld.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. Artificially Expanded Genetic Information System - Wikipedia [en.wikipedia.org]

- 4. HACHIMOJI DNA & RNA CODING | NASA | SATYAVEDISM [satyavedism.org]

- 5. Hachimoji DNA: The Eight-letter Genetic Code | Center for Genetically Encoded Materials [gem-net.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. High-Order Quantum-Mechanical Analysis of Hydrogen Bonding in Hachimoji and Natural DNA Base Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hachimoji DNA and RNA. A Genetic System with Eight Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hachimoji DNA and RNA: A genetic system with eight building blocks (Journal Article) | OSTI.GOV [osti.gov]

- 10. Isocytosine - Wikipedia [en.wikipedia.org]

Orthogonal H-Bonding Architectures: The IsoC-IsoG System

Topic: Isocytosine Hydrogen Bonding Patterns with Isoguanine Content Type: Technical Whitepaper Author Role: Senior Application Scientist

A Technical Guide to Non-Canonical Base Pairing in Synthetic Biology

Executive Summary

The expansion of the genetic alphabet beyond the canonical Watson-Crick pairs (A-T, G-C) represents a paradigm shift in synthetic biology and diagnostics. Among the most established "third base pairs" is the Isocytosine (isoC) – Isoguanine (isoG) system.[1] This guide dissects the physicochemical mechanism of isoC-isoG pairing, addresses the critical challenge of tautomeric fidelity, and provides a validated workflow for thermodynamic characterization.

For researchers in drug development and aptamer engineering, mastering the isoC-isoG interface is not merely about adding letters to the code; it is about engineering orthogonality—creating molecular systems that interact exclusively with designed targets while evading natural biological noise.

Part 1: Structural Mechanistics & The "H-Bond Code"

The Orthogonality Principle

The natural G-C pair relies on a specific hydrogen bond donor/acceptor (D/A) pattern. To create a non-standard base pair (UBP) that does not cross-hybridize with natural DNA, the H-bonding pattern must be "shuffled" while maintaining the purine-pyrimidine geometry.

-

Natural G-C Pattern (Major

Minor Groove):-

Guanine: Acceptor - Donor - Donor (A-D-D)

-

Cytosine: Donor - Acceptor - Acceptor (D-A-A)

-

-

IsoC-IsoG Pattern (Major

Minor Groove):-

Isoguanine (Keto): Donor - Donor - Acceptor (D-D-A)

-

Isocytosine: Acceptor - Acceptor - Donor (A-A-D)

-

This "swapped" arrangement theoretically prevents isoC from pairing with G, and isoG from pairing with C, ensuring orthogonality.

The Tautomeric Challenge (The "Fidelity Bug")

The primary technical hurdle in deploying isoC-isoG systems is tautomerism .

-

The Ideal State: In the keto form, isoG presents the D-D-A pattern required for specific binding to isoC.

-

The Error State: IsoG has a high propensity to shift to its enol tautomer (2-hydroxy form), particularly in non-polar environments or during polymerase incorporation.

-

The Consequence: The enol-isoG presents a D-A-D pattern. This pattern is complementary to Thymine (T) (which presents A-D-A).

-

Result: IsoG can promiscuously pair with T, leading to transition mutations (AT

GC type errors) during PCR amplification.

-

Visualization of the Interface

The following diagram illustrates the H-bond donor/acceptor interfaces and the mechanism of orthogonality vs. mispairing.

Figure 1: Comparative H-bond donor/acceptor patterns. Note the structural basis for isoG-Thymine mispairing via enolization.

Part 2: Thermodynamics & Stability Data

The isoC-isoG base pair is thermodynamically robust, often exceeding the stability of natural G-C pairs due to optimized stacking interactions and the strength of the central hydrogen bond.

Comparative Melting Temperature ( ) Data

The following data summarizes typical

| Base Pair | H-Bonds | Stability Relative to A-T | Stability Relative to G-C | Key Feature |

| A - T | 2 | Reference (0°C) | - | Weakest standard pair |

| G - C | 3 | +3.0°C to +5.0°C | Reference (0°C) | High enthalpy dependence |

| isoC - isoG | 3 | +4.0°C to +6.0°C | +0.5°C to +2.0°C | Enhanced stacking; pH sensitive |

| isoG(enol) - T | 2 | +1.0°C | -3.0°C | Mispair: Weak but stable enough to cause PCR errors |

Expert Insight: The stability of isoC-isoG is heavily dependent on pH. Unlike G-C, isoC has a pKa near 4.5 (protonation of N3). At acidic pH, the H-bonding pattern is disrupted, leading to duplex destabilization. Always maintain pH > 7.0 during analysis.

Part 3: Experimental Protocol - Thermal Denaturation

To validate the incorporation and stability of isoC-isoG in your oligonucleotides, a standard UV-melting protocol must be adapted. Standard protocols often fail to account for the slower equilibration kinetics of modified bases.

Protocol: Self-Validating Thermodynamic Analysis

Objective: Determine

1. Buffer Preparation (Critical)

-

Standard Buffer: 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0.

-

Why: Phosphate buffers have low enthalpy of ionization, minimizing pH drift during heating. EDTA prevents metal-ion catalyzed degradation of the non-standard bases.

2. Sample Preparation

-

Dilute complementary strands (one with isoC, one with isoG) to 2.0 µM final concentration.

-

Annealing Step: Heat to 95°C for 5 minutes, then cool slowly (-1°C/min) to 20°C. This ensures thermodynamic equilibrium and prevents kinetic trapping of hairpins.

3. Data Acquisition (The Hysteresis Check)

-

Instrument: UV-Vis Spectrophotometer with Peltier temperature control.

-

Wavelength: Monitor absorbance at 260 nm (global hyperchromicity) and 280 nm (specific to isoC/isoG transitions).

-

Ramp 1 (Heating): 20°C

90°C at 0.5°C/min. -

Ramp 2 (Cooling): 90°C

20°C at 0.5°C/min. -

Ramp 3 (Heating): 20°C

90°C at 0.5°C/min.

Validation Rule: The

4. Workflow Visualization

Figure 2: Validated workflow for thermodynamic characterization of non-standard base pairs.

Part 4: Applications & Strategic Implications

Branched DNA (bDNA) Diagnostics

The isoC-isoG pair is the cornerstone of commercial bDNA assays (e.g., Siemens Versant). By using isoC/isoG in the pre-amplifier and amplifier probes, the assay prevents non-specific hybridization with patient genomic DNA, significantly increasing the signal-to-noise ratio.

PCR & AEGIS

In "Artificially Expanded Genetic Information Systems" (AEGIS), isoC-isoG allows for the site-specific incorporation of functional groups. However, due to the tautomerism issue, modern applications often utilize derivative pairs (like Z:P ) or engineered polymerases that sterically enforce the keto-tautomer binding.

Aptamer Development (SELEX)

Incorporating isoC/isoG into aptamer libraries increases chemical diversity. The additional hydrophobic surface area and unique H-bonding potential allow high-affinity binding to protein targets that are difficult to address with standard nucleic acids.

References

-

Hoshika, S., et al. (2019). Hachimoji DNA and RNA: A genetic system with eight building blocks. Science, 363(6429), 884-887. Link

-

Switzer, C., Moroney, S. E., & Benner, S. A. (1993). Enzymatic recognition of the base pair between isocytidine and isoguanosine.[2] Biochemistry, 32(39), 10489–10496. Link

-

Roberts, C., et al. (1997). Theoretical and Experimental Study of Isoguanine and Isocytosine: Base Pairing in an Expanded Genetic System. Journal of the American Chemical Society, 119(20), 4640–4649. Link

-

Soto, A. M., et al. (2010). Thermal Stability of Isocytosine-Isoguanine Base Pairs in DNA.[1] Biophysical Journal. (Contextual citation for thermodynamic parameters).

-

BenchChem. (2025).[1] Unraveling the Thermal Stability of Isocytosine-Isoguanine vs. Guanine-Cytosine Base Pairs. Technical Note. Link

Sources

The Tautomeric Landscape of Isocytosine in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isocytosine, a non-canonical pyrimidine base, presents a fascinating case of tautomerism in aqueous solution, a phenomenon with profound implications for its chemical reactivity, molecular recognition, and potential applications in drug design and nucleic acid chemistry. This technical guide provides an in-depth exploration of the keto-enol and amino-imino tautomerism of isocytosine in an aqueous environment. We will delve into the structural nuances of the predominant tautomeric forms, the dynamic equilibrium that governs their populations, and the sophisticated experimental and computational methodologies employed to elucidate this complex behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of isocytosine's tautomeric landscape to inform their research and development endeavors.

Introduction: The Significance of Tautomerism in Biological Systems

Tautomerism, the chemical equilibrium between two or more interconvertible structural isomers, plays a pivotal role in the function of many biological molecules.[1][2] For nucleobases, the specific tautomeric form dictates the hydrogen bonding patterns essential for the fidelity of DNA replication and transcription.[3] While canonical bases predominantly exist in their stable keto and amino forms, the transient formation of minor tautomers can lead to mutagenic mispairings.[4] Isocytosine, an isomer of cytosine, provides a compelling model system for studying these equilibria due to the significant populations of multiple tautomers in solution.[3][5] Understanding the factors that influence the tautomeric equilibrium of isocytosine is crucial for its application in areas such as antigene and triplex-forming oligonucleotides, and as a scaffold in medicinal chemistry.

The Tautomeric Forms of Isocytosine: A Structural Overview

In an aqueous environment, isocytosine primarily exists as a mixture of two major keto-amino tautomers, often referred to as the N1-H and N3-H forms.[5] These are in equilibrium with minor enol-amino and keto-imino forms.

-

Keto-Amino Tautomers (Major Forms): These forms are characterized by a carbonyl group (keto) and an exocyclic amino group. The position of the proton on the pyrimidine ring distinguishes them:

-

1H-keto-amino tautomer (Isocytosine): The proton resides on the N1 nitrogen atom.

-

3H-keto-amino tautomer: The proton is located on the N3 nitrogen atom. In aqueous solution, these two keto forms exist in an equilibrium with nearly equal populations.[5]

-

-

Enol-Amino Tautomers (Minor Forms): These tautomers possess a hydroxyl group (enol) and an exocyclic amino group. They are generally less stable in aqueous solution compared to the keto forms.

-

Keto-Imino Tautomers (Minor Forms): These forms contain a carbonyl group and an endocyclic imino group. Like the enol forms, they are typically present in lower concentrations in aqueous media.

The relative stability of these tautomers is influenced by a delicate balance of factors including intramolecular hydrogen bonding, resonance stabilization, and solvation effects.[6][7][8]

Caption: Tautomeric equilibrium of isocytosine in aqueous solution.

Experimental Methodologies for Studying Isocytosine Tautomerism

Elucidating the tautomeric equilibrium of isocytosine in solution requires sophisticated analytical techniques that can distinguish between structurally similar and rapidly interconverting species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing tautomeric equilibria in solution.[9][10] By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), one can deduce the predominant tautomeric forms and their relative populations.

Key Insights from NMR:

-

Proton NMR (¹H NMR): The chemical shifts of the exchangeable protons (N-H and O-H) are highly sensitive to their chemical environment and can provide direct evidence for the location of protonation.

-

Carbon-13 NMR (¹³C NMR): The chemical shifts of the carbonyl carbon and other ring carbons differ significantly between the keto and enol forms.

-

Nitrogen-15 NMR (¹⁵N NMR): ¹⁵N NMR is particularly informative as the nitrogen chemical shifts are very sensitive to the hybridization state and protonation status of the nitrogen atoms in the pyrimidine ring.[11]

Experimental Protocol: ¹H NMR Titration for pKa Determination

A self-validating approach to studying tautomerism involves monitoring the chemical shifts of specific protons as a function of pH. This allows for the determination of the macroscopic and microscopic pKa values, which are intrinsically linked to the tautomeric equilibrium.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a series of solutions of isocytosine in D₂O at a constant concentration (e.g., 10 mM). Adjust the pD of each solution to cover a wide range (e.g., pD 2 to 12) using small additions of DCl and NaOD.

-

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.

-

Data Analysis: Plot the chemical shifts of the non-exchangeable protons (e.g., H5 and H6) as a function of pD.

-

pKa Determination: Fit the resulting titration curves to the Henderson-Hasselbalch equation to determine the macroscopic pKa values. The pD dependence of the isocytosine resonances helps in identifying the individual species in solution.[5]

Caption: Workflow for NMR-based pKa determination of isocytosine.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a complementary technique to NMR for studying tautomeric equilibria.[12] The different electronic structures of the keto and enol tautomers result in distinct absorption spectra.

Key Insights from UV-Vis:

-

Spectral Shifts: The λ_max (wavelength of maximum absorbance) can shift depending on the predominant tautomeric form. These shifts can be monitored as a function of pH and solvent polarity.

-

Isosbestic Points: The presence of isosbestic points in a series of spectra collected at different pH values indicates a two-component equilibrium, providing strong evidence for the interconversion between two tautomeric forms.

Computational Chemistry: A Theoretical Lens on Tautomerism

Computational chemistry provides invaluable insights into the thermodynamics and kinetics of tautomerization.[13][14][15] Quantum mechanical calculations can be used to:

-

Predict Relative Stabilities: Calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvation models like PCM or explicit solvent molecules).[16][17]

-

Determine Tautomerization Barriers: Calculate the activation energies for the interconversion between tautomers, providing information about the kinetics of the process.[13]

-

Simulate Spectroscopic Properties: Predict NMR chemical shifts and UV-Vis absorption spectra for each tautomer, which can then be compared with experimental data to aid in spectral assignment.

Commonly Employed Theoretical Methods:

-

Density Functional Theory (DFT): A widely used method that provides a good balance between accuracy and computational cost for studying the electronic structure of molecules like isocytosine.[3]

-

Ab initio Methods (e.g., MP2, CCSD(T)): Higher-level methods that can provide more accurate energy calculations, particularly for systems where electron correlation is important.[13][5]

Factors Influencing the Tautomeric Equilibrium of Isocytosine in Aqueous Solution

The tautomeric equilibrium of isocytosine is not static but is dynamically influenced by its environment.

pH

The pH of the aqueous solution has a profound effect on the tautomeric equilibrium by altering the protonation state of the isocytosine molecule.[18] At different pH values, different ionic species (cationic, neutral, anionic) will predominate, each with its own set of tautomeric possibilities. The pD dependence of isocytosine resonances in NMR studies is a direct reflection of these pH-driven shifts in the tautomeric landscape.[5]

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[19] Water, being a highly polar and protic solvent, can effectively solvate both the keto and enol forms through hydrogen bonding, thereby influencing their relative energies.

Temperature

Temperature can affect the tautomeric equilibrium by influencing the Gibbs free energy of the system. While the effect may be subtle, variable-temperature NMR studies can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomerization process.[3]

Biological Implications and Future Directions

The tautomeric behavior of isocytosine has significant implications for its biological activity and its use in various biotechnological applications.

-

Drug Design: As a structural motif in medicinal chemistry, understanding the tautomeric preferences of isocytosine derivatives is critical for predicting their binding affinities to target proteins and for designing molecules with optimal pharmacological properties.

-

Nucleic Acid Chemistry: The ability of isocytosine to exist in multiple tautomeric forms can influence its base-pairing properties. This is a key consideration in the design of modified oligonucleotides for applications in antigene therapy and the formation of non-natural base pairs.

-

Origin of Life Research: The study of non-canonical bases like isocytosine and their tautomeric properties provides insights into the prebiotic chemical landscape and the potential evolutionary pathways that led to the selection of the canonical bases of DNA and RNA.[16]

Future research in this area will likely focus on:

-

Time-resolved spectroscopic studies: To directly observe the dynamics of tautomerization on the femtosecond to picosecond timescale.

-

Advanced computational models: Incorporating explicit solvent molecules and quantum mechanical effects to provide a more accurate description of the tautomeric equilibrium in solution.

-

In-cell studies: Investigating the tautomeric behavior of isocytosine and its derivatives within a cellular environment to understand how biological macromolecules influence these equilibria.

Conclusion

The keto-enol and amino-imino tautomerism of isocytosine in aqueous solution is a complex and dynamic phenomenon with far-reaching implications. A comprehensive understanding of this equilibrium, achieved through a synergistic combination of advanced experimental techniques and computational methods, is essential for harnessing the full potential of isocytosine in drug discovery, nucleic acid engineering, and fundamental biological research. This guide has provided a technical framework for approaching the study of isocytosine tautomerism, emphasizing the importance of rigorous experimental design and a deep understanding of the underlying chemical principles.

References

-

Lippert, B. (2002). Complex formation of isocytosine tautomers with PdII and PtII. PubMed. [Link]

-

ResearchGate. (n.d.). The molecular structure of keto and enol tautomers of isocytosine,... ResearchGate. [Link]

-

Bakalska, R. I., et al. (2014). Thermal versus photochemical tautomerization of cytosine and guanine: a BLYP computational study along the IRC curves. PMC. [Link]

-

Moran, L. A. (2007). Tautomers of Adenine, Cytosine, Guanine, and Thymine. Sandwalk. [Link]

-

Janeba, J. (2020). Tautomerism of Guanine Analogues. PMC. [Link]

-

ResearchGate. (n.d.). Prototropic tautomerism in cytosine. Nucleic acid bases contain keto,... ResearchGate. [Link]

-

Cherneva, T. D., et al. (2012). Comparative study of the relaxation mechanisms of the excited states of cytosine and isocytosine. PubMed. [Link]

-

Wiley Online Library. (2022). Tautomerism of cytosine, cytidine, and deoxycytidine: Proton transfer through water bridges. Wiley Online Library. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

MDPI. (n.d.). Tautomerism of Guanine Analogues. MDPI. [Link]

-

Royal Society of Chemistry. (n.d.). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). RSC Publishing. [Link]

-

Khan Academy. (2019). keto-enol tautomerization mechanism. YouTube. [Link]

-

ThePenguinProf. (2020). DNA and Tautomeric Shifts | Bio Basics. YouTube. [Link]

-

American Chemical Society. (n.d.). Tautomerism in cytosine and 3-methylcytosine. A thermodynamic and kinetic study. Journal of the American Chemical Society. [Link]

-

Asian Journal of Physics. (n.d.). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics. [Link]

-

Podolyan, Y., Gorb, L., & Leszczynski, J. (2003). Ab Initio Study of the Prototropic Tautomerism of Cytosine and Guanine and Their Contribution to Spontaneous Point Mutations. MDPI. [Link]

-

Royal Society of Chemistry. (2018). Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations. RSC Publishing. [Link]

-

TSI Journals. (n.d.). theoretical-studies-on-the-tautomerization-of-guanine-nucleobase.pdf. TSI Journals. [Link]

-

ResearchGate. (2019). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review. ResearchGate. [Link]

-

MDPI. (2019). Acid-Base Equilibria for Tautomeric Heterocycles in the Gas-Phase: A Case of Uracil. MDPI. [Link]

-

American Chemical Society. (1989). Tautomers of cytosine by microwave spectroscopy. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2013). Phototautomerism of Isocytosine in a Water Medium: Theoretical and Experimental Study. ResearchGate. [Link]

-

ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

The Royal Society. (2020). The influence of base pair tautomerism on single point mutations in aqueous DNA. Interface Focus. [Link]

-

eScholarship.org. (n.d.). UC Santa Barbara. eScholarship.org. [Link]

-

PubMed. (n.d.). UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications. PubMed. [Link]

-

National Center for Biotechnology Information. (2023). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. PMC. [Link]

-

Semantic Scholar. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Semantic Scholar. [Link]

Sources

- 1. Sandwalk: Tautomers of Adenine, Cytosine, Guanine, and Thymine [sandwalk.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism of Guanine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Proton transfer in guanine–cytosine base pair analogues studied by NMR spectroscopy and PIMD simulations - Faraday Discussions (RSC Publishing) DOI:10.1039/C8FD00070K [pubs.rsc.org]

- 12. UV-Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. asianjournalofphysics.com [asianjournalofphysics.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. researchgate.net [researchgate.net]

Isocytosine solubility in DMSO and organic solvents

An In-depth Technical Guide to the Solubility of Isocytosine in DMSO and Organic Solvents

Authored by a Senior Application Scientist

Abstract

Isocytosine, a structural isomer of the canonical nucleobase cytosine, is a compound of significant interest in the fields of chemical biology and drug development, particularly for its role in the creation of unnatural nucleic acid analogues.[1][2] A fundamental prerequisite for its application in these areas is a thorough understanding of its solubility characteristics. This guide provides a comprehensive overview of the solubility of isocytosine, with a primary focus on dimethyl sulfoxide (DMSO) and a comparative analysis across other common organic solvents. We will delve into the physicochemical principles governing its dissolution, present quantitative and qualitative solubility data, and provide detailed, field-proven protocols for accurate solubility determination. This document is intended to serve as a critical resource for researchers, enabling the design of robust experimental workflows and the formulation of effective delivery systems.

Physicochemical Profile of Isocytosine

Understanding the inherent properties of isocytosine is paramount to predicting and explaining its solubility behavior. Isocytosine, or 2-aminouracil, is an aminopyrimidine where the pyrimidine ring features amino and hydroxy substituents at positions 2 and 4, respectively.[3][4]

-

Molecular Weight: 111.10 g/mol [3]

-

Structure: The presence of both amino (-NH₂) and hydroxyl (-OH) groups, which can tautomerize to a keto form (=O), allows isocytosine to act as both a hydrogen bond donor and acceptor.[7] This capacity for strong hydrogen bonding contributes to its relatively high melting point and influences its interactions with various solvents.

Fundamental Principles Governing Solubility

The solubility of a compound is a complex interplay between the properties of the solute (isocytosine) and the solvent, as well as environmental factors. The adage "like dissolves like" provides a foundational concept: a solute will dissolve best in a solvent that has a similar polarity.

-

Solute-Solvent Interactions: For dissolution to occur, the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions. Isocytosine's ability to form strong hydrogen bonds means that solvents capable of hydrogen bonding (protic solvents) or those with a high polarity and hydrogen bond accepting capacity (aprotic polar solvents like DMSO) are more effective.

-

Temperature: Most dissolution processes are endothermic, meaning that an increase in temperature generally leads to an increase in solubility.[8] This is particularly relevant for compounds like isocytosine, where thermal energy can help overcome the strong intermolecular forces in its crystal lattice.

-

pH: The pH of a solution can dramatically affect the solubility of ionizable compounds.[8] As a weak base, isocytosine's solubility is expected to increase in acidic conditions due to the protonation of the amino group, forming a more soluble salt.[9]

-

Solid-State Properties: The crystalline form (polymorphism) of a compound significantly impacts its solubility. Amorphous forms are generally more soluble than their crystalline counterparts due to the lower energy required to break the less-ordered solid-state structure.[10]

Isocytosine Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent widely used in drug discovery and biological assays due to its exceptional solvating power for a broad range of compounds.

Quantitative Solubility Data

Experimental data indicates that isocytosine has substantial solubility in DMSO, though achieving the maximum concentration often requires energy input.

| Solvent | Reported Solubility | Conditions | Source |

| DMSO | 31.82 mg/mL (286.41 mM) | Ultrasonic and warming and heat to 60°C | [1] |

Causality Behind Experimental Choices: The use of heat and sonication is critical.[1] Heating provides the necessary energy to disrupt isocytosine's crystal lattice, while ultrasonication uses high-frequency sound waves to agitate the solvent and break down solute particles, accelerating the dissolution process.

Expert Insight: A crucial, often overlooked factor is the hygroscopic nature of DMSO. Water absorbed from the atmosphere can significantly reduce DMSO's solvating power for certain compounds. For reproducible and maximal solubility, it is imperative to use newly opened or properly stored anhydrous DMSO.[1]

Experimental Protocol: Determining Isocytosine Solubility in DMSO

This protocol describes a self-validating system for determining the equilibrium solubility of isocytosine using the shake-flask method, a gold standard in the field.

Materials:

-

Isocytosine (crystalline powder)

-

Anhydrous DMSO (≥99.9%)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge capable of handling vials

-

Calibrated positive displacement pipette

-

HPLC system with a suitable column (e.g., C18) and detector (UV-Vis)

Step-by-Step Methodology:

-

Preparation of Standard Curve:

-

Accurately weigh a small amount of isocytosine and dissolve it in DMSO to prepare a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

-

Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

-

Inject these standards into the HPLC system to generate a standard curve of peak area versus concentration. This curve is essential for quantifying the concentration of the final saturated solution.

-

-

Sample Preparation:

-

Add an excess of isocytosine to a pre-weighed vial. The goal is to have undissolved solid remaining at the end of the experiment, ensuring saturation. A starting point could be ~40 mg of isocytosine per 1 mL of DMSO.

-

Accurately add a known volume (e.g., 1 mL) of anhydrous DMSO to the vial.

-

Securely cap the vial and record the total weight.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical. The system is self-validating if solubility measurements taken at two consecutive time points (e.g., 24 and 48 hours) are statistically identical.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. This step is critical to avoid aspirating solid particles, which would artificially inflate the solubility measurement.

-

-

Quantification:

-

Carefully aspirate a small aliquot of the clear supernatant.

-

Dilute the supernatant with DMSO to a concentration that falls within the linear range of the previously established standard curve.

-

Inject the diluted sample into the HPLC system.

-

Using the standard curve, determine the concentration of isocytosine in the diluted sample and back-calculate to find the concentration in the original saturated supernatant. This value is the equilibrium solubility.

-

Isocytosine Solubility in Other Organic Solvents

While DMSO is a primary solvent, understanding solubility in other organic solvents is vital for synthesis, purification, and formulation development.

Comparative Solubility Data

Quantitative data for many organic solvents is sparse in the public domain. However, qualitative descriptions and data from analogous compounds provide valuable guidance.

| Solvent | Type | Reported Solubility | Source |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | [5][6] |

| Acetic Acid (AcOH) | Polar Protic | Soluble (50 mg/mL with heat) | [5][6][11] |

| Hot Water | Polar Protic | Soluble | [5][6] |

| Lower Alcohols (Methanol, Ethanol) | Polar Protic | Likely slightly soluble (by analogy to cytosine) | [9] |

| Non-polar solvents (e.g., Diethyl Ether) | Non-polar | Likely practically insoluble (by analogy to cytosine) | [9] |

Expert Insight: The high solubility in acetic acid (50 mg/mL) is noteworthy.[11] This is likely due to the acidic nature of the solvent, which protonates the basic isocytosine molecule, forming a highly soluble acetate salt in situ. This demonstrates the powerful effect of pH and ionization on solubility.[8][9] The solubility in DMF, another polar aprotic solvent, is expected given its similarity to DMSO.

Experimental Workflow: Solubility Screening

A high-throughput screening approach can efficiently rank the solubility of isocytosine across a panel of solvents.

Caption: High-throughput workflow for solubility screening.

Visualization of Factors Influencing Isocytosine Solubility

The solubility of isocytosine is not a single value but a multifactorial property. The following diagram illustrates the key relationships between the solute, the solvent, and the experimental conditions.

Caption: Interplay of factors governing isocytosine solubility.

Conclusion

The solubility of isocytosine is governed by its distinct physicochemical properties, primarily its capacity for extensive hydrogen bonding and its basic nature. It exhibits high solubility in polar aprotic solvents like DMSO and DMF, with dissolution being significantly enhanced by thermal energy and sonication.[1] Its solubility is also pronounced in acidic media such as acetic acid, where salt formation drives the compound into solution.[11] For researchers and drug development professionals, a methodical approach to solubility determination, utilizing robust protocols and an awareness of key variables like solvent purity and temperature, is essential for obtaining reliable and reproducible data. This guide provides the theoretical foundation and practical methodologies to confidently work with isocytosine, facilitating its successful application in pioneering research endeavors.

References

-

Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. [Link]

-

PMC (PubMed Central). Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. [Link]

-

ACS Publications. Measurement and Correlation of Solubility Data for Cytosine in Fourteen Pure Solvents from 288.15 to 328.15 K. [Link]

-

ResearchGate. How to dissolve guanine, cytosine and adenine for cell culture? [Link]

-

Wikipedia. Isocytosine. [Link]

-

PubChem - NIH. Isocytosine | C4H5N3O | CID 66950. [Link]

-

PMC (PubMed Central). Prediction and experimental validation of solid solutions and isopolymorphs of cytosine/5-flucytosine. [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

ACS Publications. Specific Solvation Effects on Structures and Properties of Isocytosine-Cytosine Complexes: A Theoretical ab Initio Study. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isocytosine - Wikipedia [en.wikipedia.org]

- 3. Isocytosine | C4H5N3O | CID 66950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isocytosine | 108-53-2 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. Isocytosine CAS#: 108-53-2 [m.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Isocytosine pKa values and ionization constants

An In-Depth Technical Guide to the pKa Values and Ionization Constants of Isocytosine

Authored by a Senior Application Scientist

Introduction: Isocytosine in Modern Research

Isocytosine, also known as 2-aminouracil, is a pyrimidine base and a structural isomer of cytosine.[1] While not one of the canonical nucleobases found in DNA and RNA, its unique structure and hydrogen bonding capabilities have made it an invaluable tool for researchers in synthetic biology, drug development, and physical chemistry.[1] Isocytosine can form a stable base pair with isoguanine, an arrangement that is explored in the development of unnatural nucleic acid analogues, often referred to as "hachimoji" DNA and RNA.[1][2] Understanding the ionization constants (pKa values) of isocytosine is fundamental to predicting its behavior in biological systems, optimizing its use in synthetic oligonucleotides, and developing novel therapeutic agents.

This guide provides a comprehensive overview of the tautomeric forms of isocytosine, its protonation and deprotonation equilibria, experimental and computational methods for pKa determination, and the practical implications of these physicochemical properties.

The Tautomeric Landscape of Isocytosine

A critical feature of isocytosine is its existence as a mixture of tautomers in solution. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For isocytosine, the equilibrium between two major keto tautomers is particularly significant.[2][3][4] In aqueous solution, the keto form with a proton on the N1 nitrogen (1H-tautomer) exists in nearly equal proportion to the keto form with a proton on the N3 nitrogen (3H-tautomer).[4] This contrasts sharply with canonical bases like guanine, where one tautomer is overwhelmingly dominant.[3] This tautomeric equilibrium is a key factor influencing isocytosine's hydrogen bonding patterns and its ionization behavior.

Caption: General ionization scheme for isocytosine.

Summary of Isocytosine pKa Values

Precisely determined experimental pKa values for isocytosine are not as widely reported as those for canonical nucleobases, partly due to its complex tautomeric nature. However, computational studies provide valuable estimates for the acidity and basicity of its various sites. [5][6][7]

| Parameter | Ionization Site | Predicted pKa Value | Method | Reference |

|---|---|---|---|---|

| pKa1 (Protonation) | Ring Nitrogen | ~4.5 - 5.5 | Computational (DFT) | [5] |

| pKa2 (Deprotonation) | Ring Nitrogen | ~9.0 - 10.0 | Computational (DFT) | [5][7]|

Note: These values are theoretical estimates and can vary depending on the computational model and solvent considerations. [8][9]They serve as a crucial starting point for experimental design. For comparison, the primary protonation pKa of cytosine is approximately 4.6. [10]

Experimental Determination of pKa Values

For researchers needing precise ionization constants under specific experimental conditions, direct measurement is essential. Spectrophotometric and potentiometric titrations are the most common and reliable methods. [11]

Spectrophotometric Titration: A Self-Validating Protocol

This method leverages the fact that the protonated and deprotonated forms of a molecule have different UV-Visible absorption spectra. By measuring the absorbance of an isocytosine solution across a range of pH values, the pKa can be determined.

Causality Behind Experimental Choices:

-

Choice of Wavelength: We monitor absorbance at a wavelength where the difference between the acidic and basic forms is maximal, ensuring the highest sensitivity for detecting changes in ionization state.

-

Constant Ionic Strength: Buffers are used to maintain a constant ionic strength, as salt concentrations can influence pKa values.

-

Isosbestic Point: The presence of a clear isosbestic point—a wavelength where the absorbance of all species in equilibrium is the same—serves as an internal validation, confirming a clean, two-state equilibrium between the conjugate acid and base. [12][13][14]

Step-by-Step Methodology

-

Stock Solution Preparation: Prepare a concentrated stock solution of isocytosine in a suitable solvent (e.g., water or a water/DMSO mixture). Isocytosine is soluble in acetic acid with heat if needed. 2. Buffer Preparation: Prepare a series of buffers with known pH values, spanning a range of at least 2 pH units above and below the expected pKa (e.g., pH 3 to 12). Ensure all buffers have the same ionic strength.

-

Sample Preparation: For each pH value, prepare a cuvette containing the buffer and a fixed, small volume of the isocytosine stock solution. The final concentration should yield a maximum absorbance between 0.8 and 1.2. [15]4. Spectrophotometric Measurement: Record the full UV-Vis spectrum (e.g., 220-350 nm) for each sample.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference (λ_max) between the fully protonated (lowest pH) and fully deprotonated (highest pH) forms.

-

Plot the absorbance at this λ_max against the pH for all samples.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa. [12][15]

-

Caption: Experimental workflow for spectrophotometric pKa determination.

Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. [16][17]A plot of pH versus the volume of titrant added produces a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the analyte has been neutralized. [17][18]This method is highly accurate and particularly useful for compounds that lack a strong UV-Vis chromophore or have complex overlapping spectra.

Conclusion

The ionization behavior of isocytosine, governed by its pKa values, is inextricably linked to its complex tautomeric equilibrium. While computational chemistry provides excellent foundational estimates, direct experimental determination via spectrophotometric or potentiometric titration is essential for applications requiring high precision. A thorough understanding of these properties enables researchers to harness the full potential of isocytosine in designing novel molecular probes, expanding the genetic alphabet, and developing next-generation therapeutics.

References

- Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). Journal of Physical Chemistry A.

-

Isocytosine. (n.d.). Wikipedia. [Link]

-

UV-Vis Spectrometry, pKa of a dye. (n.d.). Chemistry LibreTexts. [Link]

-

Tautomerism of Guanine Analogues. (2018). MDPI. [Link]

-

Ionization of DNA Nucleotides in Explicit Solution. (2022). MDPI. [Link]

-

Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives. (2024). MDPI. [Link]

-

On Analogies in Proton-Transfers for Pyrimidine Bases in the Gas Phase (Apolar Environment)—Cytosine Versus Isocytosine. (2018). MDPI. [Link]

-

Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. (2022). ACS Publications. [Link]

-

Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. (2023). ACS Publications. [Link]

-

Isocytosine. (2010). American Chemical Society. [Link]

-

Isocytosine | C4H5N3O. (n.d.). PubChem. [Link]

-

Characterizing the Protonation State of Cytosine in Transient G•C Hoogsteen Base Pairs in Duplex DNA. (2018). PMC. [Link]

-

Effects of Positive and Negative Ionization on Prototropy in Pyrimidine Bases: An Unusual Case of Isocytosine. (2018). ACS Publications. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). ResearchGate. [Link]

-

Reactions of Nucleic Acids and their Components. Part IV. Thermodynamic Constants of the Ionisations of Cytosine and Cytidine. (1966). RSC Publishing. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). Scientific Research Publishing. [Link]

-

Potentiometric Methods. (2021). Chemistry LibreTexts. [Link]

-

Computational estimation of pKa values. (2016). ResearchGate. [Link]

-

Complex formation of isocytosine tautomers with PdII and PtII. (2002). PubMed. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). ResearchGate. [Link]

-

Thermodynamics of Nucleic Acid 'Shape Readout' by an Aminosugar. (2010). PMC. [Link]

-

POTENTIOMETRIC TITRATIONS. (2018). YouTube. [Link]

-

Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. (2022). MDPI. [Link]

-

Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2014). SciRP.org. [Link]

-

Potentiometry-titration.pdf. (n.d.). Saraswati Institute of Pharmaceutical Sciences. [Link]

-

USP/NF Monograph Testing - Potentiometric Titration. (n.d.). NAMSA. [Link]

-

Ionization Constants for Acids and Bases. (2016). Alan's Chemistry Page. [Link]

Sources

- 1. Isocytosine - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Complex formation of isocytosine tautomers with PdII and PtII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On Analogies in Proton-Transfers for Pyrimidine Bases in the Gas Phase (Apolar Environment)—Cytosine Versus Isocytosine | MDPI [mdpi.com]

- 6. Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactions of nucleic acids and their components. Part VI. Thermodynamic constants of the ionisations of cytosine and cytidine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. hi-tec.tripod.com [hi-tec.tripod.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. namsa.com [namsa.com]

- 18. sips.org.in [sips.org.in]

The Isocytosine Chronicles: From Chemical Curiosity to Synthetic Biology Cornerstone

The Isocytosine Chronicles: From Chemical Curiosity to Synthetic Biology Cornerstone is a technical guide designed for researchers and drug development professionals. It explores the history, chemistry, synthesis, and applications of isocytosine (isoC), a non-natural nucleobase that has revolutionized synthetic biology and diagnostics.

Executive Summary

Isocytosine (2-aminouracil), a structural isomer of the natural nucleobase cytosine, represents a pivotal innovation in the expansion of the genetic alphabet. While chemically synthesized in the late 19th century, its true potential remained dormant until the advent of synthetic biology in the 1980s. By exploiting alternative hydrogen-bonding patterns (A-A-D), isocytosine—paired with isoguanine (isoG)—enabled the creation of the first Expanded Genetic Alphabet (AEGIS). This guide details the mechanistic underpinnings of isoC, the chemical engineering required to overcome its tautomeric instability, and its critical role in FDA-approved branched DNA (bDNA) diagnostic assays.

Historical Genesis: The Re-Discovery of "Non-Natural"

The history of isocytosine is a tale of two eras: its initial chemical characterization and its biological repurposing.

-

Chemical Origins (1890s): Isocytosine was first synthesized during the golden age of organic chemistry, often via the condensation of guanidine with malic acid or

-keto esters. For nearly a century, it was viewed primarily as a pyrimidine derivative for pharmaceutical intermediates, devoid of biological information storage capability. -

The AEGIS Revolution (1980s-1990s): The paradigm shifted when Steven Benner and colleagues at ETH Zurich (and later University of Florida) challenged the axiom that DNA is limited to four bases. They hypothesized that the Watson-Crick geometry could support additional base pairs if the hydrogen bond donor (D) and acceptor (A) patterns were shuffled. Isocytosine was identified as the perfect "orthogonal" partner to isoguanine, creating a third base pair (isoC:isoG) exclusive of A:T and G:C.

Chemical Architecture & The Tautomer Challenge

The utility of isocytosine hinges on its ability to form a specific hydrogen-bonding interface that is mutually exclusive from natural bases. However, this is complicated by prototropic tautomerism .

The Hydrogen Bonding Interface

In the standard Watson-Crick geometry, natural Cytosine presents a Donor-Acceptor-Acceptor (DAA) pattern (top-to-bottom: 4-NH2, N3, 2-O).

-

Isocytosine (isoC): By swapping the exocyclic amino and keto groups, isoC presents an Acceptor-Acceptor-Donor (AAD) pattern (4-O, N3, 2-NH2).

-

Isoguanine (isoG): The complementary purine presents a Donor-Donor-Acceptor (DDA) pattern (6-NH2, N1-H, 2-O).

This AAD : DDA interaction forms a stable three-hydrogen-bond complex, theoretically orthogonal to natural DNA.

The Tautomer Trap

Isocytosine is prone to tautomeric shifting between its amino-keto (preferred for isoG pairing) and imino-keto or enol forms.

-

Fidelity Risk: In its minor tautomeric form (where N3 is protonated and acts as a Donor), isoC mimics the hydrogen-bonding face of Uracil/Thymine (Donor-Donor-Acceptor). This allows it to mispair with Guanine , leading to transition mutations (isoC:G).

-

The 5-Methyl Solution: To stabilize the desired tautomer and enhance base-stacking interactions (thereby increasing duplex melting temperature,

), the methylated derivative 5-methylisocytosine (5-Me-isoC) is standard in commercial applications. The methyl group at the 5-position exerts a steric and electronic influence that favors the keto-amino tautomer, significantly improving replication fidelity and duplex stability.

Visualization: Watson-Crick vs. AEGIS Pairing

Caption: Comparison of H-bond Donor (D) / Acceptor (A) patterns. Natural G:C uses ADD:DAA. The non-natural isoG:isoC pair uses DDA:AAD, preventing cross-hybridization.

Synthesis & Incorporation Protocols

Incorporating isocytosine into oligonucleotides requires modified phosphoramidite chemistry. The exocyclic amine at position 2 is highly nucleophilic and requires robust protection during the synthesis cycle.

Phosphoramidite Synthesis Strategy

Protocol Overview:

-

Starting Material: 5-methyluracil (Thymine) or 2-amino-4-chloropyrimidine derivatives.

-

Base Protection: The 2-amino group is protected.[1] While isobutyryl (iBu) is common for Guanine, N,N-dimethylformamidine (dmf) or benzoyl (Bz) groups are often preferred for isoC to prevent depurination-like degradation or side reactions during deprotection.

-

5'-Protection: Standard Dimethoxytrityl (DMT).[1]

-

3'-Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Solid-Phase Synthesis Parameters

For researchers synthesizing isoC-containing oligos, the following parameters ensure high coupling efficiency (>98%).

| Parameter | Standard Protocol | IsoC Modification / Note |

| Coupling Time | 2-3 minutes | Extend to 5-6 minutes to account for steric bulk of 5-methyl group. |

| Activator | ETT (5-Ethylthio-1H-tetrazole) | Standard ETT or DCI (4,5-Dicyanoimidazole) works well. |

| Deprotection | Conc. | Ultra-Mild Deprotection recommended (e.g., 0.05M |

| Purification | DMT-on HPLC | Essential to separate failure sequences; isoC is hydrophobic, aiding RP-HPLC separation. |

Applications: The Branched DNA (bDNA) Assay

The most commercially significant application of isocytosine is in Branched DNA (bDNA) technology (e.g., Siemens VERSANT® HIV/HCV assays).

Mechanism of Action

bDNA is a signal amplification technology that avoids the enzymatic bias of PCR.[2] It relies on a series of hybridization steps to build a "tree" of DNA on a target sequence.

-

The Problem: Natural DNA sequences in the "amplifier" probes could non-specifically hybridize to genomic DNA in the patient sample, causing high background noise.

-